molecular formula C21H19N5O3S B2618434 Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1184985-21-4

Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2618434
CAS RN: 1184985-21-4
M. Wt: 421.48
InChI Key: BBLUGOCRSILRCQ-UHFFFAOYSA-N
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Description

“Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a complex organic compound that contains several functional groups and heterocyclic rings . It includes a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups . Unfortunately, the specific structural details for this compound are not available in the current literature.

Scientific Research Applications

Antibacterial Activity

Compounds with a similar structure, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Energetic Materials

Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They have potential applications as secondary explosives .

Heat-Resistant Explosives

Some of these energetic materials, such as compound 10, have a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These features suggest strong possibilities for applications as heat-resistant explosives .

Primary Explosives

Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .

Hydrogen-Bond Donor/Acceptor

The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This behavior can enhance the biological activity of the compound .

Therapeutic Applications

1,2,4-Triazole is used as a core molecule for the design and synthesis of many medicinal compounds . It possesses a broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, structure, and potential biological activities. The [1,2,4]triazolo[4,3-a]quinoxaline moiety has shown promise in various areas of medicinal chemistry , suggesting that this compound could also have potential applications in this field.

Mechanism of Action

Target of Action

Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that their targets may include viral proteins or bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets through a process known as dna intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting normal DNA function and leading to cell death .

Biochemical Pathways

Given its potential antiviral and antimicrobial activities , it can be inferred that this compound may interfere with essential biochemical pathways in viruses or bacteria, leading to their inhibition or death.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects, leading to cell death.

properties

IUPAC Name

methyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)30-12-18(27)22-14-10-8-13(9-11-14)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLUGOCRSILRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

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